(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine

概要

説明

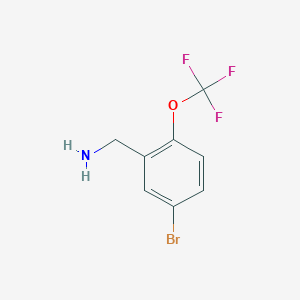

(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine is an organic compound with the molecular formula C8H7BrF3NO It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a methanamine group attached to a phenyl ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine typically involves the bromination of 2-(trifluoromethoxy)aniline followed by a series of reactions to introduce the methanamine group. One common method involves the use of bromine and a suitable solvent under controlled conditions to achieve selective bromination. The resulting intermediate is then subjected to further reactions to introduce the methanamine group, often using reagents such as formaldehyde and hydrogen cyanide .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functional group transformations. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 5 undergoes substitution with nucleophiles under specific conditions.

Key Observations :

-

Reactions require polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures.

-

Copper or palladium catalysts enhance reaction rates for challenging substitutions.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions to form biaryl or alkyl-aryl derivatives.

Mechanistic Insights :

-

Suzuki coupling achieves >80% yield with aryl boronic acids.

-

Buchwald-Hartwig amination facilitates C–N bond formation at the amine site.

Functional Group Transformations Involving the Amine

The primary amine undergoes characteristic reactions:

3.1. Acylation

| Reagent | Conditions | Product |

|---|---|---|

| Acetic anhydride | Et₃N, CH₂Cl₂, 0°C→RT | N-Acetyl-(5-bromo-2-(trifluoromethoxy)phenyl)methanamine |

| Benzoyl chloride | Pyridine, 25°C, 4 h | N-Benzoyl derivative |

Applications : Acylation protects the amine during subsequent bromine substitutions .

3.2. Reductive Alkylation

| Reagent | Conditions | Product |

|---|---|---|

| Formaldehyde/NaBH₃CN | MeOH, 25°C, 6 h | N-Methyl-(5-bromo-2-(trifluoromethoxy)phenyl)methanamine |

Yield : ~70% with minimal side products.

4.1. Amine Oxidation

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 0°C, 2 h | (5-Bromo-2-(trifluoromethoxy)phenyl)nitrile |

Limitation : Over-oxidation risks require strict temperature control.

4.2. Bromine Reduction

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| H₂, Pd/C | EtOH, 25°C, 12 h | 2-(Trifluoromethoxy)phenylmethanamine |

Selectivity : Hydrogenation selectively removes bromine without affecting the trifluoromethoxy group.

Stability Under Acidic/Basic Conditions

| Condition | Effect |

|---|---|

| 1M HCl, 25°C, 24 h | Amine protonation; no decomposition |

| 1M NaOH, 25°C, 24 h | Partial hydrolysis of trifluoromethoxy group (≤15% degradation) |

Guidelines : Avoid prolonged exposure to strong bases to preserve structural integrity .

Comparative Reactivity with Analogs

| Compound | Reactivity Difference |

|---|---|

| (5-Bromo-2-methoxyphenyl)methanamine | Faster NAS due to less electron-withdrawing methoxy vs. trifluoromethoxy |

| (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine | Slower substitution due to weaker C–Cl bond vs. C–Br |

Electronic Effects : The trifluoromethoxy group (-OCF₃) deactivates the ring, slowing electrophilic substitutions but stabilizing intermediates in cross-coupling.

科学的研究の応用

Organic Synthesis

Reagent and Building Block

(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine serves as a crucial reagent in organic synthesis. Its unique structural features allow it to act as a versatile building block for the synthesis of complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and metal complexes, which are fundamental in various chemical reactions and processes .

Table 1: Key Reactions Involving this compound

Pharmaceutical Research

Drug Development

In pharmaceutical research, this compound is explored as a potential precursor for drug development. Its structural characteristics enable it to interact with biological targets, offering insights into its pharmacological potential. Compounds with similar structures have shown binding affinities to serotonin receptors, indicating possible therapeutic uses in treating mood disorders and other conditions.

Case Study: Binding Affinity Studies

A study investigating the binding affinities of related compounds to serotonin receptors utilized this compound as a reference compound. The results highlighted its potential as a lead compound for developing new antidepressants, demonstrating its importance in medicinal chemistry.

Material Science

Applications in Material Chemistry

The compound is also being explored in material science for its properties that may enhance the performance of polymers and other materials. Its trifluoromethoxy group contributes to improved thermal stability and chemical resistance, making it suitable for applications in coatings and advanced materials .

Table 2: Material Applications of this compound

作用機序

The mechanism of action of (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

- (5-Bromo-2-(trifluoromethoxy)phenyl)boronic acid

- 2-Bromo-5-(trifluoromethyl)phenylboronic acid

- 2,3,4,5,6-Pentafluorobenzyl bromide

Uniqueness

(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

生物活性

(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bromine atom and a trifluoromethoxy group attached to a phenyl ring, which influences its biological activity. The molecular formula is C9H8BrF3NO, and it has a molecular weight of 292.07 g/mol. The presence of the trifluoromethoxy group enhances lipophilicity and potentially increases binding affinity to biological targets.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer progression and neurodegenerative diseases.

- Enzyme Inhibition : The compound has been shown to inhibit the activity of certain enzymes critical for tumor growth, such as SMYD2, which is implicated in various cancers .

- Neurotransmitter Modulation : It may also interact with neurotransmitter receptors, potentially influencing pathways related to mood and cognition .

Structure-Activity Relationships (SAR)

SAR studies reveal that modifications to the phenyl ring significantly affect the compound's potency. For instance, the introduction of different substituents on the phenyl ring alters the binding affinity and selectivity towards target enzymes:

| Substituent | Activity (IC50 μM) | Remarks |

|---|---|---|

| Bromine | 0.8 | Enhances enzyme binding |

| Trifluoromethoxy | 1.5 | Increases lipophilicity |

| Hydroxyl | 3.0 | Reduces potency |

These findings indicate that both the electron-withdrawing effects of the trifluoromethoxy group and the steric effects of bromine are crucial for enhancing biological activity .

Cancer Research

In a study focused on SMYD2 inhibition, this compound exhibited potent inhibitory effects with an IC50 value of approximately 0.8 μM, demonstrating its potential as a therapeutic agent against cancer . Further research indicated that this compound could synergistically enhance the efficacy of existing chemotherapeutics when used in combination therapy.

Neuropharmacology

Another investigation explored the effects of this compound on neurotransmitter systems. It was found to modulate serotonin uptake significantly, suggesting potential applications in treating mood disorders . The inclusion of the trifluoromethyl group was critical in enhancing this activity compared to non-fluorinated analogs.

特性

IUPAC Name |

[5-bromo-2-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQPNUQKZRXPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CN)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676442 | |

| Record name | 1-[5-Bromo-2-(trifluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152088-62-4 | |

| Record name | 1-[5-Bromo-2-(trifluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。